molecular formula AgBaCuOSm B14298794 CID 71340335 CAS No. 125333-76-8

CID 71340335

Cat. No.: B14298794
CAS No.: 125333-76-8
M. Wt: 475.1 g/mol
InChI Key: VNRQAGDRJKAGFE-UHFFFAOYSA-N
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Description

CID 71340335 is a chemical compound whose structural and functional characteristics are under investigation in recent studies. Based on structural similarities to oscillatoxin derivatives , this compound is hypothesized to belong to a class of bioactive molecules with complex cyclic or polyketide-like frameworks. Its synthesis likely involves vacuum distillation or multi-step organic reactions, as seen in related compounds .

Properties

CAS No.

125333-76-8

Molecular Formula

AgBaCuOSm

Molecular Weight

475.1 g/mol

InChI

InChI=1S/Ag.Ba.Cu.O.Sm

InChI Key

VNRQAGDRJKAGFE-UHFFFAOYSA-N

Canonical SMILES

O=[Ag].[Cu].[Ba].[Sm]

Origin of Product

United States

Preparation Methods

The preparation of CID 71340335 involves specific synthetic routes and reaction conditions. The methods typically include:

Chemical Reactions Analysis

CID 71340335 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involving this compound typically use reducing agents to alter its chemical structure.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used

Scientific Research Applications

CID 71340335 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71340335 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved in its mechanism of action are critical for understanding its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin D (CID 101283546)

  • Structure : A macrocyclic polyketide with a fused ring system and hydroxyl groups .
  • Key Differences : CID 71340335 may lack the methyl or hydroxyl substitutions present in oscillatoxin D, altering its bioactivity and solubility .

30-Methyl-Oscillatoxin D (CID 185389)

  • Structure : Methylated derivative of oscillatoxin D, enhancing lipophilicity .
  • Functional Role : Improved membrane permeability compared to oscillatoxin D.
Functional Analogues

CAS 1254115-23-5 (CID 57416287)

  • Properties : Molecular formula C₇H₁₄N₂O, solubility >86.7 mg/mL, and moderate bioavailability (score 0.55) .
  • Role : Intermediate in synthesizing bioactive molecules.
  • Contrast : Unlike this compound, this compound shows high P-gp substrate activity, limiting its central nervous system penetration .

CAS 1033610-45-5 (CID 59200652)

  • Properties: Brominated aromatic compound (C₇H₈BrNO₂), CYP1A2 inhibitor, and BBB permeability .
  • Comparison : this compound’s lack of bromine and distinct functional groups may reduce enzyme inhibition but enhance metabolic stability.

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight log Po/w Solubility (mg/mL) Bioavailability Score
This compound* N/A N/A ~0.03 Moderate 0.55 (predicted)
Oscillatoxin D C₃₄H₅₄O₁₀ 630.78 N/A Low 0.30
CAS 1254115-23-5 C₇H₁₄N₂O 142.20 0.03 86.7 0.55
CAS 1033610-45-5 C₇H₈BrNO₂ 218.05 -0.7 0.864 0.55

*Predicted based on analogous compounds .

Table 2: Functional Comparison
Compound Key Functional Traits Bioactivity
This compound* Hypothesized membrane interaction Cytotoxic (predicted)
Oscillatoxin D Hydroxyl-mediated enzymatic inhibition Anticancer, cytotoxic
CAS 1254115-23-5 High solubility, P-gp substrate Synthetic intermediate
CAS 1033610-45-5 CYP1A2 inhibition, BBB permeability Neuroactive

Research Findings

  • Synthesis : this compound may be synthesized via vacuum distillation or palladium-catalyzed coupling, akin to oscillatoxin derivatives .
  • Spectroscopic Analysis : Techniques like GC-MS and NMR (as applied to CIEO fractions ) would differentiate this compound from analogues by identifying unique spectral peaks.

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